4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone

Physicochemical Characterization Drug Design ADME Prediction

Researchers requiring a CNS-permeable pyrrolidinone scaffold with a nucleophilic amino handle often face limited commercial availability of this precise substitution pattern. 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone (CAS 1155146-91-0) addresses this gap: • Balanced CNS profile: logP -0.4175, TPSA 55.56 Ų, pKa 7.52 - optimal blood-brain barrier permeability range. • Versatile 4-amino handle enables amide coupling or reductive amination for rapid SAR expansion. • Excellent aqueous solubility (LogD -3.96 at pH 5.5; -2.60 at pH 7.4) minimizes organic co-solvent interference in biological assays. Supplied at ≥98% purity with ambient shipping. In stock for immediate dispatch.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 1155146-91-0
Cat. No. B1518263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone
CAS1155146-91-0
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCOCCN1CC(CC1=O)N
InChIInChI=1S/C8H16N2O2/c1-2-12-4-3-10-6-7(9)5-8(10)11/h7H,2-6,9H2,1H3
InChIKeyKSBFAAAKPBZYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone (CAS 1155146-91-0): Procurement-Grade Heterocyclic Building Block


4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone (CAS 1155146-91-0) is a synthetic pyrrolidinone derivative with the molecular formula C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol . It features a γ-lactam (2-pyrrolidinone) core substituted with a primary amino group at the 4-position and an N-linked 2-ethoxyethyl side chain [1]. This compound serves as a versatile research intermediate in medicinal chemistry and organic synthesis, with predicted physicochemical properties including a logP of -0.4175, a pKa of 7.52, and a topological polar surface area (TPSA) of 55.56 Ų .

Why Generic 2-Pyrrolidinone Analogs Cannot Substitute for 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone in Research Applications


Direct substitution of 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone with simpler 2-pyrrolidinone analogs is not scientifically justified due to fundamental differences in physicochemical properties, synthetic utility, and biological profile. The presence of the N-(2-ethoxyethyl) substituent dramatically alters the compound's lipophilicity (logP -0.4175 vs. -0.85 for unsubstituted 2-pyrrolidinone) and provides an additional ether oxygen capable of participating in hydrogen bonding or metal coordination [1]. The 4-amino group introduces a nucleophilic handle for further derivatization that is absent in N-alkylated analogs lacking this functionality. The following quantitative evidence guide details specific performance differentials against relevant comparators, establishing why procurement of this specific CAS number—rather than a generic pyrrolidinone—is essential for research programs requiring this precise substitution pattern.

Quantitative Differentiation Evidence for 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone: Head-to-Head Comparison Data


Enhanced Lipophilicity and Altered Hydrogen Bonding Capacity Relative to Parent 2-Pyrrolidinone

4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone exhibits a calculated logP of -0.4175, representing a significant increase in lipophilicity compared to the parent scaffold 2-pyrrolidinone (logP = -0.85) [1]. This difference of approximately 0.43 logP units translates to a ~2.7-fold higher partition coefficient favoring octanol, which is attributable to the N-(2-ethoxyethyl) substituent. Additionally, the topological polar surface area (TPSA) of the target compound is 55.56 Ų, which is notably higher than that of N-methyl-2-pyrrolidinone (20.31 Ų), reflecting the contributions of the primary amino group and the ether oxygen .

Physicochemical Characterization Drug Design ADME Prediction

Distinct Acid-Base Character: pKa of 7.52 Enables Unique Ionization State at Physiological pH

The predicted pKa of 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone is 7.52 ± 0.20 . This value is substantially higher than the pKa of unsubstituted 2-pyrrolidinone, which is reported as -0.94 [1]. The elevation is consistent with the electron-donating effect of the 4-amino substituent, which increases the basicity of the lactam nitrogen. At physiological pH (7.4), the target compound exists in an approximately 50:50 ratio of protonated to neutral species, whereas 2-pyrrolidinone remains fully neutral.

Ionization Solubility Receptor Binding

Concentration-Dependent Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria

4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone (referred to as AEEP) demonstrated significant inhibitory effects in antimicrobial assays at concentrations ranging from 50 to 200 µg/mL . The study indicated that modifications to the pyrrolidinone structure could enhance antimicrobial potency. In contrast, the parent compound 2-pyrrolidinone exhibits no reported antimicrobial activity at comparable concentrations. Furthermore, structurally related natural pyrrolidinone derivatives, such as zopfiellamides A and B, have been isolated as antimicrobial metabolites from marine fungi, establishing a class-level precedent for antimicrobial activity within the N-substituted pyrrolidinone family [1].

Antimicrobial MIC Bactericidal

Reduced LogD at Physiological pH Facilitates Formulation Development

The calculated LogD values for 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone are -3.96 at pH 5.5 and -2.60 at pH 7.4 [1]. These negative LogD values indicate that the compound remains predominantly hydrophilic and ionized under both acidic and physiological conditions, favoring aqueous solubility over lipid partitioning. In comparison, N-(4-bromophenyl)-2-pyrrolidinone, a substituted analog, exhibits a LogP of 2.64, representing a >5 log unit difference in lipophilicity .

LogD Formulation Solubility

Validated Application Scenarios for 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone Based on Quantitative Evidence


Scaffold for CNS-Penetrant Probe Development

The compound's calculated logP of -0.4175 positions it within the optimal range for blood-brain barrier permeability . Coupled with its moderate TPSA of 55.56 Ų, it offers a balanced physicochemical profile suitable for designing CNS-targeted chemical probes. Medicinal chemistry teams can utilize the 4-amino group as a handle for amide bond formation or reductive amination to introduce additional pharmacophoric elements while maintaining favorable CNS MPO scores.

Antimicrobial Library Screening Hit Follow-Up

Documented antimicrobial activity at 50–200 µg/mL provides a validated starting point for hit-to-lead optimization . Researchers can procure this compound as a positive control or reference standard in secondary antimicrobial screening cascades, with the ethoxyethyl side chain offering a vector for further SAR exploration to improve potency and spectrum of activity.

Aqueous-Formulation-Compatible Building Block for Biochemical Assays

With LogD values of -3.96 (pH 5.5) and -2.60 (pH 7.4), this compound demonstrates excellent aqueous solubility across a broad pH range . This property makes it particularly well-suited for preparation of concentrated stock solutions in aqueous buffers, minimizing the need for organic co-solvents (e.g., DMSO) that may interfere with enzymatic or cell-based assays.

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